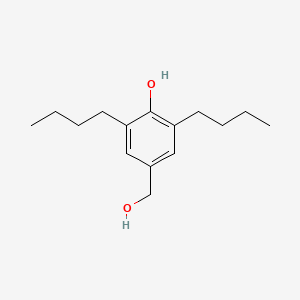![molecular formula C15H28ClN B14347821 1'-Butylspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine];hydrochloride CAS No. 93074-62-5](/img/structure/B14347821.png)
1'-Butylspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine];hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Butylspiro[bicyclo[321]octane-3,3’-pyrrolidine];hydrochloride is a complex organic compound characterized by its unique spiro structure, which includes a bicyclo[321]octane ring system fused with a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Butylspiro[bicyclo[321]octane-3,3’-pyrrolidine];hydrochloride typically involves the construction of the bicyclo[32One common method involves the intramolecular cyclopropanation of a double bond or bicycloannulation of cyclic dienolates with various Michael acceptors . The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
1’-Butylspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine];hydrochloride can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1’-Butylspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine];hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1’-Butylspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine];hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets and influence various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.2.1]octane: A simpler compound with a similar bicyclic structure.
Bicyclo[3.2.1]octan-3-one: Contains a ketone functional group, offering different reactivity.
Bicyclo[3.2.1]octane, 2,3-bis(methylene): Features additional methylene groups, altering its chemical properties.
Uniqueness
1’-Butylspiro[bicyclo[3.2.1]octane-3,3’-pyrrolidine];hydrochloride is unique due to its spiro structure, which imparts distinct chemical and biological properties not found in simpler bicyclic compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
93074-62-5 |
|---|---|
Molekularformel |
C15H28ClN |
Molekulargewicht |
257.84 g/mol |
IUPAC-Name |
1'-butylspiro[bicyclo[3.2.1]octane-3,3'-pyrrolidine];hydrochloride |
InChI |
InChI=1S/C15H27N.ClH/c1-2-3-7-16-8-6-15(12-16)10-13-4-5-14(9-13)11-15;/h13-14H,2-12H2,1H3;1H |
InChI-Schlüssel |
SEAHBBRHCCIITJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CCC2(C1)CC3CCC(C3)C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


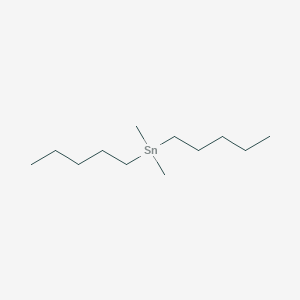

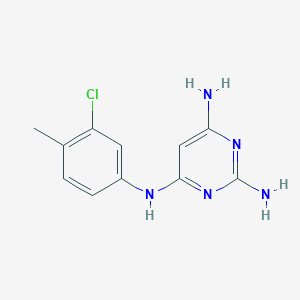
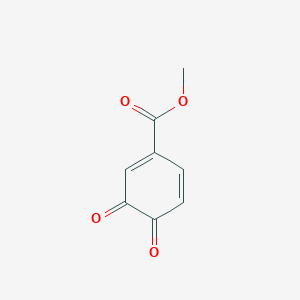
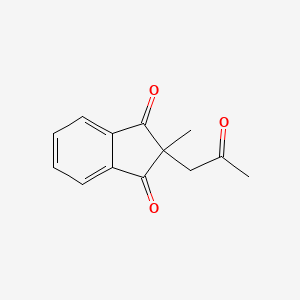

![N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide](/img/structure/B14347759.png)
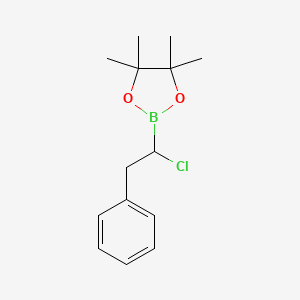
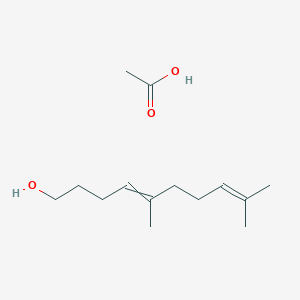
phosphanium perchlorate](/img/structure/B14347772.png)
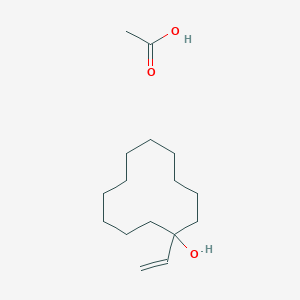
![4-Cyclohexylphenyl 3-[4-(decyloxy)phenyl]prop-2-enoate](/img/structure/B14347778.png)
![3-Butyl-3-ethyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14347791.png)
